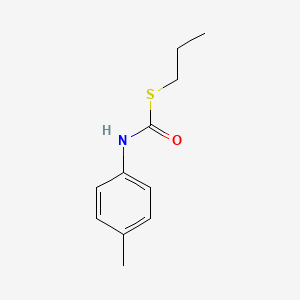![molecular formula C17H13Cl2N3S B11949305 1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)
1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone is a chemical compound with the molecular formula C17H13Cl2N3S It is known for its unique structure, which combines a chlorophenyl group with a thiazole ring and a hydrazone linkage
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone typically involves the reaction of 1-(4-chlorophenyl)ethanone with 4-(4-chlorophenyl)-1,3-thiazol-2-yl hydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Condensation: It can participate in condensation reactions to form larger molecules, often involving the elimination of small molecules like water.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone can be compared with other similar compounds, such as:
4-Chloroacetophenone: This compound shares the chlorophenyl group but lacks the thiazole and hydrazone components, making it less complex and potentially less versatile in certain applications.
1-(4-Chlorophenyl)ethanol: This compound has a similar chlorophenyl group but differs in its functional groups, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.
Propriétés
Formule moléculaire |
C17H13Cl2N3S |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H13Cl2N3S/c1-11(12-2-6-14(18)7-3-12)21-22-17-20-16(10-23-17)13-4-8-15(19)9-5-13/h2-10H,1H3,(H,20,22)/b21-11+ |
Clé InChI |
YTWULESIMLUWNG-SRZZPIQSSA-N |
SMILES isomérique |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl |
SMILES canonique |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)






![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)

